3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one

Description

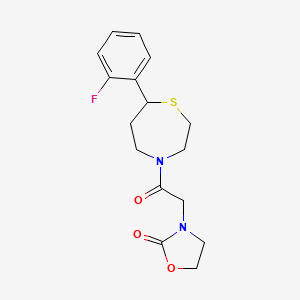

The compound 3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one (CAS: 1706093-03-9) is a heterocyclic molecule featuring an oxazolidinone ring linked via a 2-oxoethyl group to a 1,4-thiazepan moiety substituted with a 2-fluorophenyl group. Its molecular formula is C₁₆H₁₉FN₂O₃S, with a molecular weight of 338.40 g/mol . The 2-fluorophenyl group contributes to lipophilicity and metabolic stability, common features in drug design .

Properties

IUPAC Name |

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c17-13-4-2-1-3-12(13)14-5-6-18(8-10-23-14)15(20)11-19-7-9-22-16(19)21/h1-4,14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXBUFPUMXRPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one, identified by its CAS number 1705507-93-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 345.4 g/mol. The structure includes a thiazepan ring, a fluorophenyl group, and an oxazolidinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FNO2S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1705507-93-2 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones have shown strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp., with some compounds outperforming traditional antibiotics like ciprofloxacin in efficacy .

Cytotoxicity

In vitro studies on cytotoxicity have revealed that certain derivatives of this compound exhibit low toxicity to normal cell lines (e.g., L929 fibroblasts), suggesting a favorable therapeutic index . For instance, compounds were tested at various concentrations (12 µM to 200 µM) over 24 and 48 hours, showing varying effects on cell viability. The results indicated that most derivatives did not significantly affect cell viability and sometimes even enhanced it at lower concentrations .

The proposed mechanism of action for compounds in this class involves the inhibition of bacterial protein synthesis through binding to the ribosomal subunits. This action disrupts the translation process, leading to bactericidal effects. Additionally, the presence of the fluorine atom in the structure may enhance lipophilicity and stability, potentially improving bioavailability and efficacy against resistant strains .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy : A study compared the antimicrobial activity of various oxazolidinone derivatives against a panel of resistant strains including MRSA. The findings indicated that specific modifications in the chemical structure significantly enhanced activity against these pathogens .

- Cytotoxicity Assessment : In another study assessing cytotoxicity across different cancer cell lines (A549 and HepG2), several derivatives showed increased cell viability at certain concentrations, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Aromatic Substituents

Compound BJ08077 (CAS: 1704558-33-7)

- Structure : Features a 2H-1,3-benzodioxol-5-yl group instead of 2-fluorophenyl on the thiazepan ring.

- This substitution may alter solubility and target affinity .

BRAF/HDAC Inhibitors ()

- Examples: Compounds 14a–14j (e.g., 14b: 7-{[4-(2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide).

- Structural Differences: These compounds incorporate thiazole-pyrimidine cores and sulfonamide linkages, unlike the oxazolidinone-thiazepan framework of the target compound. The sulfonamide group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., BRAF/HDAC targets) .

Oxazolidinone Derivatives with Fluorinated Substituents

Oxazolidinone 245 ()

- Structure: Contains a tridecafluorooctyl chain attached to the oxazolidinone ring.

- Impact : The fluorinated alkyl chain drastically increases hydrophobicity (LogP ~5.5) and molecular weight (507.30 g/mol), reducing oral bioavailability compared to the target compound. Such derivatives are often used as chiral auxiliaries in asymmetric synthesis .

De-Xy-[S2200] and Metabolites ()

- Examples: Metabolites like 5-CA-2-HM-MCBX feature hydrolyzed oxazolidinone rings.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Aromatic Group | Molecular Weight (g/mol) | Predicted LogP | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound (BK85406) | Oxazolidinone-Thiazepan | 2-Fluorophenyl | 338.40 | ~2.5 | Oxazolidinone, Thiazepan |

| BJ08077 | Oxazolidinone-Thiazepan | Benzodioxol | 412.46 | ~3.0 | Oxazolidinone, Benzodioxol |

| BRAF/HDAC Inhibitor 14b | Thiazole-Pyrimidine | 2,6-Difluorophenyl | ~600 | ~4.0 | Thiazole, Sulfonamide |

| Oxazolidinone 245 | Oxazolidinone | Tridecafluorooctyl | 507.30 | ~5.5 | Fluorinated Alkyl |

Table 2: Pharmacological and Metabolic Insights

Key Research Findings

Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like BJ08077 .

Thiazepan Flexibility : The seven-membered thiazepan ring may improve binding kinetics to flexible protein pockets compared to rigid benzodiazepines .

Oxazolidinone Stability: While oxazolidinones are metabolically labile (), the fluorine substitution in the target compound may mitigate this via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.